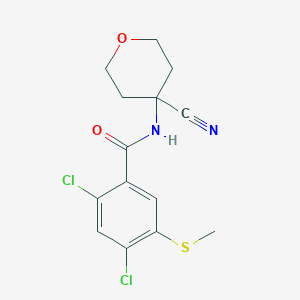
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro, cyanooxan, and methylsulfanyl functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce amino groups.
Amidation: The formation of the benzamide core can be done by reacting the chlorinated benzene derivative with an appropriate amine.
Functional Group Modification: Introduction of the cyanooxan and methylsulfanyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
化学反応の分析
Types of Reactions
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.
作用機序
The mechanism of action of 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-N-(4-cyanophenyl)-5-(methylsulfanyl)benzamide
- 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(ethylsulfanyl)benzamide
- 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfonyl)benzamide
Uniqueness
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyanooxan group, in particular, might confer unique reactivity or binding characteristics compared to other similar compounds.
特性
IUPAC Name |
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-21-12-6-9(10(15)7-11(12)16)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTYMSACJQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)NC2(CCOCC2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
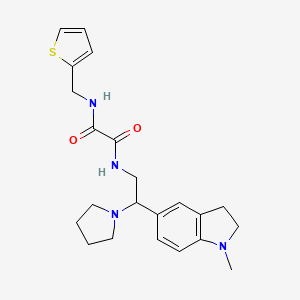
![hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B2540562.png)
![diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2540564.png)
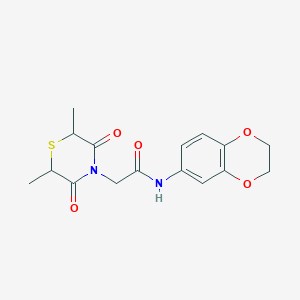
![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2540568.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)
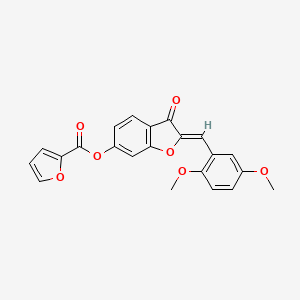
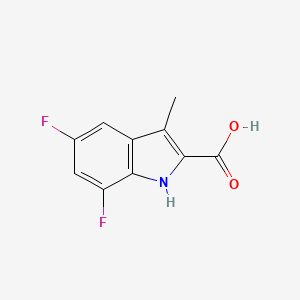
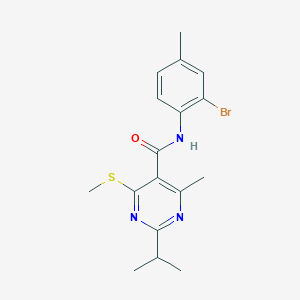
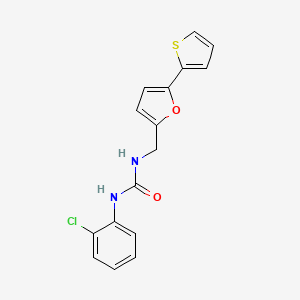
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
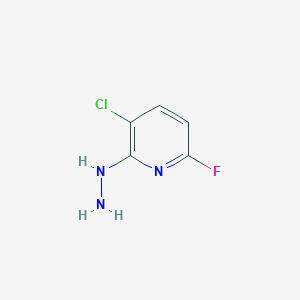
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
